molecular formula C10H16ClNO2 B2683315 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride CAS No. 2225147-20-4

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride

Cat. No.: B2683315
CAS No.: 2225147-20-4
M. Wt: 217.69
InChI Key: LNHRSNQSQMIXKD-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride is a chiral amine derivative featuring a phenyl group, methoxy substituent, and a secondary alcohol moiety, stabilized as a hydrochloride salt. The hydrochloride salt enhances water solubility, a critical factor for bioavailability in drug formulations . Notably, the unprotonated form (2-Amino-3-methoxy-2-phenylpropan-1-ol) has been discontinued in certain commercial catalogs , though the hydrochloride’s availability may vary.

Properties

IUPAC Name

2-amino-3-methoxy-2-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-13-8-10(11,7-12)9-5-3-2-4-6-9;/h2-6,12H,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHRSNQSQMIXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride typically involves the reaction of 2-phenylpropan-1-ol with methoxyamine hydrochloride under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same reaction conditions as the laboratory synthesis but with optimized parameters to ensure high yield and purity. The final product is obtained through filtration, drying, and packaging.

Chemical Reactions Analysis

Esterification and Acylation Reactions

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. For example:
2 Amino 3 methoxy 2 phenylpropan 1 ol+AcClAcetylated product+HCl\text{2 Amino 3 methoxy 2 phenylpropan 1 ol}+\text{AcCl}\rightarrow \text{Acetylated product}+\text{HCl}

  • Reagents : Acetic anhydride, acetyl chloride

  • Conditions : Catalytic pyridine or triethylamine, room temperature.

  • Applications : Used to protect the hydroxyl group during multi-step syntheses.

The primary amine reacts with acylating agents to form amides:
NH2 group+RCOClRCONH derivative\text{NH}_2\text{ group}+\text{RCOCl}\rightarrow \text{RCONH derivative}

  • Reagents : Benzoyl chloride, acetic anhydride

  • Catalysts : DMAP (4-dimethylaminopyridine) .

Oxidation Reactions

The hydroxyl group is oxidized to a ketone under strong oxidative conditions:
 CH2OH C O\text{ CH}_2\text{OH}\rightarrow \text{ C O}

Reaction TypeReagentsConditionsProduct
OxidationKMnO₄, CrO₃Acidic, 60–80°C3-Methoxy-2-phenylpropan-1-one
Selective OxidationTEMPO/NaOClpH 9–10, 0°CAldehyde intermediate

The methoxy group remains stable under these conditions due to its electron-donating nature.

Reduction and Hydrogenation

While the compound itself is a reduced alcohol, its nitro precursors (e.g., nitroalkenes) are hydrogenated to form the amine:
R NO2+3H2Pd CR NH2+2H2O\text{R NO}_2+3\text{H}_2\xrightarrow{\text{Pd C}}\text{R NH}_2+2\text{H}_2\text{O}

  • Catalysts : Pd/C, Raney Ni

  • Conditions : 40–60 psi H₂, ethanol solvent .

Substitution Reactions

The amino group participates in nucleophilic substitutions:
R NH2+R XR NH R +HX\text{R NH}_2+\text{R X}\rightarrow \text{R NH R }+\text{HX}

  • Reagents : Alkyl halides (e.g., methyl iodide), aryl sulfonates

  • Base : K₂CO₃ or NaH in DMF .

The hydroxyl group can also undergo substitution with thionyl chloride to form chlorides:
 OH+SOCl2 Cl+SO2+HCl\text{ OH}+\text{SOCl}_2\rightarrow \text{ Cl}+\text{SO}_2+\text{HCl}

  • Applications : Intermediate for synthesizing ethers or alkylating agents.

Enzymatic Transformations

Transaminase-mediated reactions enable stereoselective synthesis:
Ketone+Amine donorTransaminaseChiral amine+By product\text{Ketone}+\text{Amine donor}\xrightarrow{\text{Transaminase}}\text{Chiral amine}+\text{By product}

  • Conditions : pH 7.5, 30°C, pyridoxal phosphate cofactor .

  • Example : Conversion of methoxyacetone to (S)-1-methoxy-2-aminopropane with >99% enantiomeric excess .

Comparative Reaction Profiles

Reaction TypeTarget Functional GroupKey ReagentsYield Range
EsterificationHydroxylAc₂O, Pyridine75–90%
OxidationHydroxylKMnO₄/H₂SO₄60–75%
SubstitutionAminoCH₃I, K₂CO₃80–95%
EnzymaticAmino/KetoneTransaminase>90%

Mechanistic Insights

  • Steric Effects : The phenyl and methoxy groups create steric hindrance, favoring reactions at the less hindered hydroxyl group.

  • Electronic Effects : The methoxy group’s electron-donating nature stabilizes carbocation intermediates during substitution .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride is in the synthesis of antimicrobial agents. It has been shown to enhance the activity of methicillin against methicillin-resistant Staphylococcus aureus by forming an unnatural tripeptide, which indicates its potential as a scaffold for developing new antibiotics .

Pharmacological Studies
Research has indicated that derivatives of this compound can act on various neurotransmitter systems. For example, studies have explored its analogs for developing treatments related to cocaine addiction, where modifications to the structure significantly affect binding affinities to dopamine and serotonin transporters . This highlights its potential in creating therapeutic agents for substance abuse disorders.

Organic Synthesis

Chiral Ligands Formation
The compound can undergo condensation reactions with various aldehydes to form chiral Schiff bases. These Schiff bases are crucial in asymmetric synthesis and catalysis, allowing for the creation of complex molecules with high enantiomeric purity . The ability to form tridentate chiral ligands also facilitates the development of supramolecular architectures, which are important in material science and nanotechnology.

Synthesis of Complex Molecules
In synthetic organic chemistry, 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride serves as a building block for synthesizing more complex structures. Its reactivity allows chemists to create compounds with specific functional groups that can be utilized in various chemical reactions, enhancing its utility in drug development and material fabrication .

Case Study 1: Antimicrobial Enhancement

In a study published by researchers exploring novel antimicrobial peptides, 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride was incorporated into a tripeptide sequence. The resulting compound demonstrated a significant increase in activity against resistant bacterial strains compared to traditional antibiotics, showcasing its potential for addressing antibiotic resistance .

Case Study 2: Neuropharmacological Applications

A series of pharmacological evaluations on derivatives of this compound revealed that specific modifications could lead to enhanced selectivity and potency against dopamine transporters. These findings suggest that further exploration into this compound's derivatives could yield effective treatments for neurological conditions related to dopamine dysregulation .

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The amino and methoxy groups play a crucial role in binding to the active sites of target molecules, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring or the amine backbone, influencing physicochemical properties and applications. Key examples include:

Table 1: Comparative Analysis of Similar Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Solubility Application Notes
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride 2060024-73-7 C₉H₁₂N₂O₃·HCl 232.66 3-Nitro group on phenyl Slightly soluble in chloroform, methanol Research chemical for nitro-group reactivity studies
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride 1797306-72-9 C₁₀H₁₄Cl₂FN 258.13 3-Cl, 2-F on phenyl; methyl Not specified Potential halogenated drug intermediate
(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride 2411591-26-7 C₁₀H₁₄ClNO₂ 223.68 (base) 2-Methoxy on phenyl Water-soluble (hydrochloride) Chiral synthon for asymmetric synthesis
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 154550-93-3 C₉H₁₁ClFNO 215.64 4-F on phenyl Not specified Bioactive fluorinated compound (e.g., antiviral studies)

Impact of Substituents on Properties

  • Nitro Group (CAS 2060024-73-7): The electron-withdrawing nitro group increases polarity and reactivity, making it suitable for electrophilic substitution studies . However, reduced solubility in non-polar solvents limits its pharmacokinetic utility.
  • Halogenated Derivatives (CAS 1797306-72-9, 154550-93-3) : Chloro and fluoro substituents enhance metabolic stability and membrane permeability, common in CNS-targeting pharmaceuticals .
  • Methoxy Group (CAS 2411591-26-7) : The methoxy group improves solubility in polar solvents and may modulate receptor binding affinity in chiral environments .

Solubility and Bioavailability

Hydrochloride salts universally improve water solubility compared to free bases, as seen in amitriptyline hydrochloride accuracy studies . For example, 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride exhibits slight solubility in chloroform and methanol , whereas the methoxy analog’s hydrochloride salt (CAS 2411591-26-7) is likely more water-soluble due to increased polarity .

Biological Activity

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride (also known as methoxyphenylpropanol) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

The compound has the molecular formula C10H15NO2HClC_{10}H_{15}NO_2\cdot HCl and is characterized as a white crystalline powder soluble in water. Its structure includes an amino group, a methoxy group, and a phenyl group attached to a propanol backbone, which contributes to its unique reactivity and biological effects.

The biological activity of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride primarily involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. The amino and methoxy groups facilitate binding to active sites of these enzymes, modulating their activity.
  • Cell Signaling Modulation : It influences various signaling pathways by interacting with receptors, potentially affecting cellular responses like proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride:

  • In Vitro Studies : The compound demonstrated significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In these studies, it exhibited IC50 values comparable to established chemotherapeutic agents .
    Cell LineIC50 (nM)Reference Compound
    MCF-710 - 33CA-4 (3.9 nM)
    MDA-MB-23123 - 33CA-4 (3.9 nM)
  • Mechanism of Action : The compound was shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exert inhibitory effects on various bacterial strains, though further research is required to establish its efficacy and mechanism against specific pathogens.

Study on Antiproliferative Effects

A notable study assessed the effects of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride on human breast cancer cells. The results indicated that treatment with this compound led to a marked reduction in cell viability, with flow cytometry confirming an increase in apoptotic cells post-treatment. This study underscores its potential as a therapeutic agent in oncology .

Toxicological Assessment

Toxicological evaluations have been conducted to ascertain the safety profile of the compound. These studies typically involve assessing genotoxicity through various assays, including the comet assay for DNA damage. Results indicated a low incidence of genotoxic effects at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .

Q & A

Q. Table 1: Common Synthetic Byproducts and Characterization Methods

ByproductDetection MethodKey Spectral Features
Unreacted Propanal DerivativeHPLC-UV (Retention Time)Aldehyde proton at 9.8 ppm (NMR)
Racemic MixtureChiral HPLCSplit peaks in chromatogram
Methoxy-Degraded ProductHRMS (m/z = [M+H]+ 228.1)IR: Loss of -OCH3_3 stretch

Q. Table 2: Comparison of Crystallographic Software Features

SoftwareKey StrengthLimitation
SHELXLHigh-precision refinementSteep learning curve
OLEX2User-friendly GUI for analysisLimited macromolecular support

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